5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid
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Overview
Description
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is a chemical compound that belongs to the category of benzothiadiazole derivatives. It is a useful research chemical used as a reactant in the optimization of anthranilic sulfonamides and study of their activity as selective cholecystokinin-2 receptor antagonists .
Molecular Structure Analysis
The molecular weight of this compound is 194.21 . The InChI code is1S/C8H6N2O2S/c1-4-2-3-5-7 (10-13-9-5)6 (4)8 (11)12/h2-3H,1H3, (H,11,12)
. The molecule is planar . Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Oxidation Studies : The synthesis and spectroscopic properties of methyl-substituted 2,1,3-benzothiadiazoles, including 5-Methyl-2,1,3-Benzothiadiazole-4-Carboxylic acid, have been studied. These compounds can be synthesized through oxidation reactions with selenium dioxide (Neidlein & Knecht, 1987).
Bromination Methods : The compound has been used in developing methods for synthesizing brominated 2,1,3-benzothiadiazoles. These methods are significant for accessing otherwise difficult-to-synthesize brominated derivatives (Pilgram, Zupan, & Skiles, 1970).
Oxidation to Carboxylic Acids : Studies have shown the conversion of derivatives like benzo-2,1,3-thiadiazole to 2,1,3-thiadiazole-4,5-dicarboxylic acid, highlighting the compound's potential in synthesizing various carboxylic acids (Pesin, Sergeev, Mirkin, & Mikheeva, 1969).
Applications in Plant Resistance : Some derivatives of 2,1,3-benzothiadiazole, such as 6-Carboxyl-1,2,3-Benzothiadiazole, have been synthesized and used as inducers for systemic acquired resistance in plants (Zhao, 2002).
Exploring Electronic Structure and Spectral Features : Detailed studies have been conducted on the electronic structure and spectral features of related compounds like 4-methylthiadiazole-5-carboxylic acid. These studies contribute to understanding the electronic and spectroscopic behavior of such compounds (Singh et al., 2019).
Antimicrobial Activity Screening : Novel derivatives of similar compounds have been synthesized and evaluated for antimicrobial activity, particularly against Gram-positive bacteria. This demonstrates potential applications in developing new antimicrobial agents (Paruch et al., 2021).
Potential in Antineoplastic Agents : Research has been conducted on 1,2,3-Thiadiazoles, including derivatives of this compound, to explore their potential as antineoplastic agents. This research contributes to the development of new cancer therapies (Looker & Wilson, 1965).
Development of Small Band Gap Polymers : The compound has been used in the synthesis of small band gap polymers, demonstrating its potential in materials science, particularly for applications like solar cells (Wang et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzothiadiazole derivatives are often used as reactants in the optimization of anthranilic sulfonamides, which are known to act as selective cholecystokinin-2 receptor antagonists .
Mode of Action
Benzothiadiazole derivatives are known to participate in electron donor-acceptor (d-a) systems, which are extensively researched for use in photovoltaics or as fluorescent sensors . These systems involve electron density transferring from the aryl donor groups to the particle orbital localized on the benzothiadiazole group .
Biochemical Pathways
Benzothiadiazole derivatives have been used in photovoltaics, fluorescent sensors, and photocatalysts . They have also been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Benzothiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have also been used in the optimization of anthranilic sulfonamides, which are known to act as selective cholecystokinin-2 receptor antagonists .
Action Environment
It is known that environmental factors can influence the performance of benzothiadiazole derivatives in photovoltaic applications .
Properties
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLUFKBHLNFNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545471-90-6 |
Source
|
Record name | 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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